molecular formula C22H14Cl2F3N5OS B8472032 Benzamide,n-[3-[7-amino-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl]-2,4-dichlorophenyl]-3-(trifluoromethyl)-

Benzamide,n-[3-[7-amino-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl]-2,4-dichlorophenyl]-3-(trifluoromethyl)-

Cat. No.: B8472032
M. Wt: 524.3 g/mol
InChI Key: WRWWXOBPBSVFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide,n-[3-[7-amino-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl]-2,4-dichlorophenyl]-3-(trifluoromethyl)- is a useful research compound. Its molecular formula is C22H14Cl2F3N5OS and its molecular weight is 524.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzamide,n-[3-[7-amino-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl]-2,4-dichlorophenyl]-3-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide,n-[3-[7-amino-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl]-2,4-dichlorophenyl]-3-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H14Cl2F3N5OS

Molecular Weight

524.3 g/mol

IUPAC Name

N-[3-(7-amino-2-methylsulfanylpyrido[2,3-d]pyrimidin-6-yl)-2,4-dichlorophenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C22H14Cl2F3N5OS/c1-34-21-29-9-11-8-13(18(28)31-19(11)32-21)16-14(23)5-6-15(17(16)24)30-20(33)10-3-2-4-12(7-10)22(25,26)27/h2-9H,1H3,(H,30,33)(H2,28,29,31,32)

InChI Key

WRWWXOBPBSVFDI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC(=C3Cl)NC(=O)C4=CC(=CC=C4)C(F)(F)F)Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 6-(3-amino-2,6-dichloro-phenyl)-2-methylsulfanyl-pyrido[2,3-d]pyrimidin-7-ylamine (600 mg, 1.7 mmol) in dichloromethane (60 ml) is added 3-trifluoromethyl-benzoyl chloride (1.76 g, 8.5 mmol) slowly at 0° C. on an ice bath. The reaction is then raised to room temperature and stirred at room temperature for 18 hours. The reaction mixture is washed with 10% NaHCO3 and brine. The organic phase is dried over MgSO4. The crude product is purified by flash silica gel column eluting with CH2Cl2/MeOH (7N NH3) (v/v: 98/2) to give the title compound as light yellow solid.
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1.76 g
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60 mL
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Synthesis routes and methods II

Procedure details

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